N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a benzofuran moiety linked to a propan-2-yl group and a 2-oxoimidazolidine-carboxamide scaffold. The imidazolidine ring contributes to hydrogen-bonding interactions, enhancing binding affinity to biological targets.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(17-15(20)18-7-6-16-14(18)19)8-12-9-11-4-2-3-5-13(11)21-12/h2-5,9-10H,6-8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZGZORZLDMVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The benzofuran derivative is then reacted with a suitable amine to introduce the propan-2-yl group.
The imidazolidine ring is formed through a cyclization reaction involving a diamine and a carbonyl compound. The final step involves coupling the benzofuran derivative with the imidazolidine ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuranones, while reduction of the imidazolidine ring can produce imidazolidinols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the imidazolidine ring could modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs include:
Key Observations :
- The target compound distinguishes itself via the benzofuran-propan-2-yl group, which enhances π-π stacking interactions compared to benzamide () or benzimidazole () cores.
Pharmacological and Physicochemical Properties
- Lipophilicity : Alkoxy substituents (e.g., methoxy, ethoxy) in analogs increase lipophilicity (logP ~3.5–4.2), whereas the benzofuran core in the target compound may balance hydrophobicity with aromatic interactions .
- Synthetic Accessibility : The benzimidazole derivative (Compound 27, ) was synthesized in 86% yield, suggesting efficient carboxamide coupling methodologies that could apply to the target compound .
- Target Selectivity : Benzimidazole derivatives () exhibit potent IDO1 inhibition, while sulfonyl-piperidine analogs () likely target proteases or GPCRs due to their sulfonamide and cyclic amine motifs .
Recommendations for Future Research :
- Conduct comparative binding assays against IDO1, kinases, or GPCRs to identify selectivity patterns.
- Optimize substituents on the benzofuran ring to balance lipophilicity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
